Cyclopentyl(dimethyl)silicon;iron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

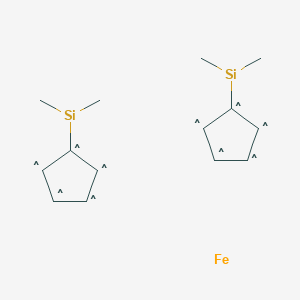

1,1’-Bis(dimethylsilyl)ferrocene is an organometallic compound featuring a ferrocene core with two dimethylsilyl groups attached to each cyclopentadienyl ring. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science .

Vorbereitungsmethoden

1,1’-Bis(dimethylsilyl)ferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with chlorodimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,1’-Bis(dimethylsilyl)ferrocene undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by platinum or nickel complexes.

Hydroboration: This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.

Dehydrogenative Coupling: This reaction involves the coupling of two molecules with the elimination of hydrogen, often catalyzed by iron complexes.

Common reagents and conditions used in these reactions include transition metal catalysts such as platinum, nickel, and iron, as well as specific reaction conditions like inert atmospheres and controlled temperatures . Major products formed from these reactions include various organosilicon compounds and polymers .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Transition Metal Complexes

Cyclopentyl(dimethyl)silicon;iron serves as a catalyst in several chemical reactions, particularly those involving the activation of silicon-hydrogen (Si-H) bonds. Transition metal complexes, including iron-based catalysts, have demonstrated the ability to cleave Si-H bonds effectively, facilitating hydrosilylation reactions with carbonyl compounds. This process involves the coordination of the carbonyl substrate to the iron center, followed by migratory insertion into the Fe-H bond, which leads to the formation of silyl ethers .

Table 1: Comparison of Catalytic Activity

1.2 Two-Phase Catalysis

In fluorine chemistry, this compound has been utilized in two-phase catalytic systems. This method allows for enhanced selectivity and efficiency in fluorination reactions, making it a valuable tool in synthetic organic chemistry .

Material Science Applications

2.1 Silsesquioxanes and Hybrid Materials

This compound can be incorporated into silsesquioxane frameworks, leading to the development of hybrid materials with unique properties. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composites .

Case Study: Silsesquioxane Synthesis

A study demonstrated the synthesis of silsesquioxanes from chlorosilanes using this compound as a catalyst. The resulting materials showed improved performance characteristics compared to traditional siloxane-based materials .

Environmental Applications

3.1 Green Chemistry Initiatives

The use of this compound in catalytic processes aligns with green chemistry principles by minimizing waste and utilizing less hazardous materials. Its application in environmentally friendly catalytic systems contributes to sustainable practices in chemical manufacturing .

Wirkmechanismus

The mechanism of action of 1,1’-Bis(dimethylsilyl)ferrocene involves its ability to participate in various chemical reactions due to the presence of the ferrocene core and the dimethylsilyl groups. The ferrocene core provides stability and redox activity, while the dimethylsilyl groups enhance its reactivity in hydrosilylation and hydroboration reactions . Molecular targets and pathways involved include transition metal catalysts and specific reaction intermediates formed during these reactions .

Vergleich Mit ähnlichen Verbindungen

1,1’-Bis(dimethylsilyl)ferrocene can be compared with other similar compounds, such as:

Dimethylsilylferrocene: This compound has only one dimethylsilyl group attached to the ferrocene core, resulting in different reactivity and applications.

1,1’-Bis(diphenylphosphino)ferrocene: This compound features diphenylphosphino groups instead of dimethylsilyl groups, leading to different catalytic properties and applications.

The uniqueness of 1,1’-Bis(dimethylsilyl)ferrocene lies in its dual dimethylsilyl groups, which provide enhanced reactivity and versatility in various chemical reactions and applications .

Biologische Aktivität

Cyclopentyl(dimethyl)silicon;iron is an organometallic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies. The focus is on its interactions at the molecular level, particularly in relation to iron's role in biological systems and the implications of silicon-based compounds.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which combines silicon and iron elements. The presence of dimethyl groups attached to silicon contributes to its stability and solubility in organic solvents, while the cyclopentyl group may influence its biological interactions.

Chemical Formula : C₈H₁₄FeSi

Molecular Weight : 186.19 g/mol

CAS Number : 1295-15-4

Biological Activity

The biological activity of this compound is primarily linked to its organometallic nature. Organometallic compounds often exhibit diverse biological properties, including:

- Antimicrobial Activity : Some studies suggest that organosilicon compounds can exhibit antimicrobial properties, potentially making them useful in medical applications.

- Catalytic Properties : Iron-containing compounds are known for their role in catalyzing various biochemical reactions, including those involving cytochrome P450 enzymes, which are crucial in drug metabolism .

- Cellular Interactions : The interaction of silicon-based compounds with cellular components can lead to various biological responses, including modulation of cell signaling pathways.

Iron's Role in Biological Systems

Iron is a critical element in many biological processes, particularly in oxygen transport and electron transfer. Its presence in this compound may enhance the compound's reactivity with biological molecules.

- Catalytic Activity : Iron can catalyze oxidative reactions, facilitating the conversion of substrates into biologically active forms.

- Redox Reactions : The ability of iron to exist in multiple oxidation states allows it to participate in redox reactions that are essential for cellular metabolism.

Silicon's Biological Implications

Silicon has been shown to have beneficial effects on plant growth and development, influencing processes such as photosynthesis and stress resistance. In mammals, silicon is thought to play a role in bone formation and connective tissue health.

Catalytic Studies

Research on iron-catalyzed reactions has highlighted the potential for this compound to mimic natural enzyme activity. For instance, studies have shown that iron complexes can effectively catalyze hydroxylation reactions analogous to those performed by cytochrome P450 enzymes . This suggests that this compound could have applications in drug metabolism and synthesis.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 186.19 g/mol |

| Antimicrobial Activity | Potential (based on analogs) |

| Catalytic Activity | Yes (inferred from iron properties) |

| Biological Function | Mechanism |

|---|---|

| Antimicrobial | Disruption of cell membranes |

| Catalysis | Oxidative reactions |

| Cellular signaling | Modulation through iron interaction |

Eigenschaften

InChI |

InChI=1S/2C7H10Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMIAJBJASQLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)[C]1[CH][CH][CH][CH]1.C[Si](C)[C]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FeSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1295-15-4 |

Source

|

| Record name | 1,1'-Bis(dimethylsilyl)ferrocene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: 1,1'-Bis(dimethylsilyl)ferrocene is a versatile building block for incorporating ferrocene units into polymeric structures. This is primarily achieved through hydrosilylation reactions with various unsaturated compounds. [, , , , ] These ferrocene-containing polymers have potential applications in areas such as electroactive materials, redox-active polymers, and precursors for magnetic ceramics. [, , ]

A: 1,1'-Bis(dimethylsilyl)ferrocene consists of a ferrocene unit where each cyclopentadienyl ring is substituted with a dimethylsilyl group (-Si(CH3)2H). The presence of the silicon-hydrogen (Si-H) bond is crucial for its reactivity in hydrosilylation reactions. [, , , , ]

A: Both platinum and rhodium catalysts have proven effective in promoting hydrosilylation reactions with 1,1'-Bis(dimethylsilyl)ferrocene. For instance, Karstedt's catalyst (platinum-divinyltetramethyldisiloxane) and Wilkinson's catalyst (Rh(PPh3)3Cl) have been successfully employed. [, ] Interestingly, the choice of catalyst can influence the regioselectivity of the hydrosilylation reaction, leading to different product isomers. []

A: Reaction conditions, particularly the choice of catalyst, significantly influence the product outcome. For example, nickel-catalyzed reactions with aldehydes result in monohydrosilylation, yielding acyclic products. [, ] In contrast, using a platinum catalyst like (C2H4)Pt(PPh3)2 favors double silylation, generating six-membered cyclic compounds. [] This highlights the importance of careful catalyst selection for controlling reaction pathways and product selectivity.

A: Yes, 1,1'-Bis(dimethylsilyl)ferrocene can be used to synthesize organometallic complexes. Reacting it with triruthenium dodecacarbonyl forms a unique triruthenium dihydrido cluster where the ferrocene unit acts as a bridging ligand via Si-Ru bonds. [] This demonstrates the potential of this compound in building diverse molecular architectures beyond traditional polymer chemistry.

A: Research indicates that hyperbranched polycarbosiloxanes synthesized using 1,1'-Bis(dimethylsilyl)ferrocene can act as precursors for magnetic ceramics. Upon pyrolysis at high temperatures, these polymers yield materials with notable magnetizability. [] This highlights the potential of this compound and its derivatives in developing advanced functional materials.

A: Characterization of these materials typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 29Si), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) for determining molecular weights. [, , ] Mass spectrometry techniques like MALDI-TOF are also employed, particularly for analyzing polymeric structures. []

A: One potential challenge lies in controlling the regioselectivity of hydrosilylation reactions, as different catalysts can lead to varying isomeric distributions. [] Additionally, the thermal stability of the final materials, especially those intended for high-temperature applications, needs to be carefully considered. []

A: Exploring new catalytic systems and reaction conditions to access novel polymeric architectures with tailored properties is a promising avenue. [, ] Additionally, investigating the potential of these materials in areas like electrochemistry, sensing, and catalysis remains largely unexplored and holds significant promise. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.